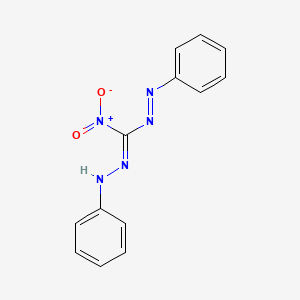

(Z,E)-3-nitro-1,5-diphenylformazan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z,E)-3-nitro-1,5-diphenylformazan, also known as NDF, is a yellow-colored compound that is widely used in scientific research applications. It is a formazan dye that has been used in various biochemical and physiological experiments due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Thermodynamics of Metal Complexation

Thermodynamics of Dissociation and Metal Complexation

The study by Shehatta and Kiwan (2001) explores the thermodynamic parameters for dissociation and complexation of 3-nitro-1,5-diphenylformazan with divalent metal ions. The research highlights how these parameters vary with metal ionic radius, electronegativity, ionization enthalpy, and enthalpy of hydration, following the Irving–Williams order of Mn<sup>2+</sup>, Fe<sup>2+</sup>, Co<sup>2+</sup>, Ni<sup>2+</sup>, Cu<sup>2+</sup>, and Zn<sup>2+</sup>. This suggests that the complexation process is enthalpy-driven, providing insights into the stability of these complexes, which is critical for applications in catalysis and environmental remediation (Shehatta & Kiwan, 2001).

Synthesis and Characterization

Synthesis and Characterization of 3-cyano- and 3-nitroformazans

Gilroy et al. (2008) detailed the synthesis of 3-nitroformazans and their structural characterization. The study provides insights into the formation of these compounds under various conditions and their isomeric states, which are crucial for designing ligands with specific electronic and structural properties for applications in coordination chemistry and materials science (Gilroy et al., 2008).

Spectroscopic Protocol for Superoxide Anion Radical

General Spectroscopic Protocol to Obtain the Concentration of the Superoxide Anion Radical

The work by Liu et al. (2009) discusses a method involving Nitro Blue Tetrazolium (NBT), which, upon reduction by superoxide, provides a way to quantify superoxide anion radicals. This protocol is vital for studying oxidative stress in biological systems and evaluating antioxidant efficacy (Liu et al., 2009).

Selective Oxidation of Aromatic Compounds

Selective Oxidation of Aromatic Compounds on Zeolites

Kustov et al. (2000) investigated the use of dehydroxylated ZSM-5 type zeolites for the selective oxidation of aromatic compounds to phenols and diphenols using nitrous oxide. This research has implications for the development of more efficient and selective catalysts in organic synthesis and industrial processes (Kustov et al., 2000).

Transition Metal Complexes

Transition Metal Complexes of 3-cyano- and 3-nitroformazans

Another study by Gilroy et al. (2008) describes the synthesis and characterization of transition metal complexes involving 3-nitroformazans. This work provides valuable information on the coordination chemistry of these ligands, which is useful for the development of new materials and catalysts (Gilroy et al., 2008).

Eigenschaften

IUPAC Name |

N'-anilino-1-nitro-N-oxido-N-oxo-N-phenyliminomethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-18(20)13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H/b16-13-,17-15? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURUWJIOBITTCE-OVIREHMNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

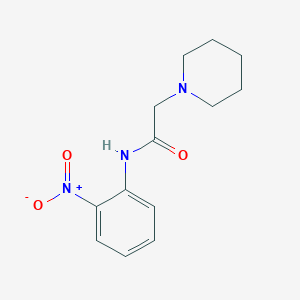

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(/N=NC2=CC=CC=C2)\[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816378 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)

![2-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2683819.png)